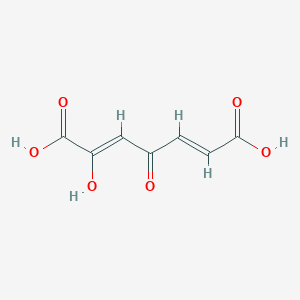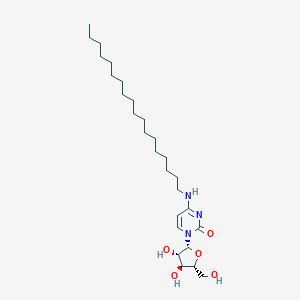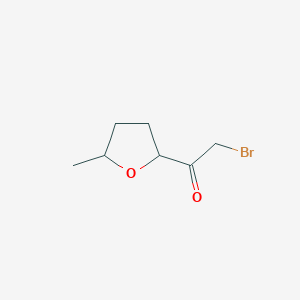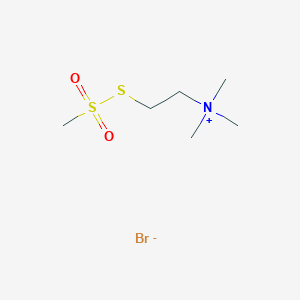![molecular formula C12H14O3 B123934 1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene CAS No. 58851-64-2](/img/structure/B123934.png)
1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Monitoring and Analysis
Research indicates that naphthenic compounds, which include structures similar to 1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth2,3−boxirene, play a significant role in environmental monitoring, particularly in analyzing oil sands process waters (OSPW). Advanced mass spectrometry techniques, including high- and medium-resolution methods, have been pivotal in characterizing naphthenic acids and other related compounds, facilitating the differentiation of sources and understanding their environmental impact. Techniques like synchronous fluorescence spectroscopy and X-ray absorption near edge spectroscopy (XANES) have been highlighted for their potential in environmental forensics, aiding in the chemical fingerprinting of OSPW and assessing the presence of industrially derived compounds in environmental samples (Headley et al., 2013).
Toxicity and Environmental Impact Studies
The presence and impact of oxygenated polycyclic aromatic hydrocarbons (OPAHs), which share structural similarities with 1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth2,3−boxirene, in the environment have been extensively studied. These compounds, found in various ecosystems, are known for their potential toxicity, mutagenicity, and carcinogenicity. Understanding the physicochemical properties, occurrence, and toxicity of these compounds is crucial for assessing environmental risks and devising mitigation strategies. Studies have emphasized the need for comprehensive research to evaluate the health risks associated with OPAHs in food and environmental contexts, aiming to reduce their adverse effects (Ma & Wu, 2022).
Advances in Analytical Methods
The development of analytical methods for the precise characterization of naphthenic compounds, akin to 1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth2,3−boxirene, is crucial for environmental science and engineering. Recent reviews have focused on the standardization of methods for semi-quantification of naphthenic acids in OSPW using mass spectrometry. These discussions emphasize the importance of methodological considerations such as extraction techniques, analysis instrumentation, calibration standards, and the use of surrogate/internal standards for accurate and reliable analysis. Such standardization efforts are fundamental for advancing environmental monitoring and remediation strategies (Kovalchik et al., 2017).
Biodegradation and Environmental Remediation
The biodegradation of polycyclic aromatic hydrocarbons (PAHs) and related compounds, including structures similar to 1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth2,3−boxirene, is a significant area of research in environmental remediation. Microbial degradation is identified as a primary mechanism for the ecological recovery of PAH-contaminated sites. Understanding the genetic regulation, microbial pathways, and the role of both ligninolytic and non-ligninolytic fungi in PAH degradation is essential for enhancing bioremediation efforts and mitigating the environmental impact of these compounds (Peng et al., 2008).
Propriétés
IUPAC Name |
3,6-dimethoxy-1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-13-9-3-4-10(14-2)8-6-12-11(15-12)5-7(8)9/h3-4,11-12H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIDAWSWGWZKOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC3C(O3)CC2=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209835 |
Source


|
| Record name | 1a,2,7,7a-Tetrahydro-3,6-dimethoxynaphth[2,3-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene | |
CAS RN |
58851-64-2 |
Source


|
| Record name | 1a,2,7,7a-Tetrahydro-3,6-dimethoxynaphth[2,3-b]oxirene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58851-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1a,2,7,7a-Tetrahydro-3,6-dimethoxynaphth[2,3-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














